molecular formula C8H11ClN2O B6342654 2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole, 95% CAS No. 1029684-35-2

2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole, 95%

Cat. No. B6342654
CAS RN: 1029684-35-2
M. Wt: 186.64 g/mol
InChI Key: CPSFPHUOZKDFTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a cyclization reaction, followed by the introduction of the tetrahydropyran ring. The chlorine atom could be introduced through a substitution reaction .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring, the tetrahydropyran ring, and the chlorine atom. The imidazole ring could participate in electrophilic substitution reactions, while the chlorine atom could be replaced by other groups in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the imidazole ring might contribute to its acidity and the chlorine atom might increase its molecular weight .

Scientific Research Applications

Synthesis and Structural Analysis

2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole is involved in the synthesis and structural study of various derivatives of nitronyl and imino nitroxides. These compounds exhibit interesting properties due to their potential in forming paramagnetic molecules with distinct packing motifs, ranging from centrosymmetric dimers to linear chains (Tretyakov, Romanenko, & Ovcharenko, 2004).

Biological Evaluation and Antioxidant Agents

In medicinal chemistry, derivatives of this compound have been synthesized for their potential anti-inflammatory and antioxidant activities. For instance, novel benzimidazole-pyrazoline hybrid molecules have been evaluated for their effectiveness against cyclooxygenase enzymes and demonstrated potent anti-inflammatory activity in vivo (Shankar et al., 2017).

Application in Drug Synthesis

The compound has been used in developing methods for carbon−sulfur bond formation in drug manufacture. A notable application is in the synthesis of a former antiasthma drug candidate, showcasing its utility in large-scale pharmaceutical production (Norris & Leeman, 2008).

Antimicrobial Activities

Imidazole derivatives, including those related to 2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole, have been studied for their antimicrobial properties. These compounds have shown effectiveness against various bacteria, highlighting their potential in developing new antibacterial agents (Patel et al., 2011).

Proton Conducting Polymers

This chemical also finds application in the development of proton conducting polymers and liquids. Its properties as a solvent for acidic protons in polymers and liquids have been explored, indicating its potential use in electrochemical cells, such as fuel cells and secondary batteries (Kreuer et al., 1998).

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with appropriate safety precautions. The MSDS (Material Safety Data Sheet) would provide detailed safety information .

properties

IUPAC Name

2-chloro-1-(oxan-2-yl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c9-8-10-4-5-11(8)7-3-1-2-6-12-7/h4-5,7H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSFPHUOZKDFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670573
Record name 2-Chloro-1-(oxan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1029684-35-2
Record name 2-Chloro-1-(oxan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole, 95%
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2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole, 95%
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2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole, 95%
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2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole, 95%
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2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole, 95%
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2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole, 95%

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